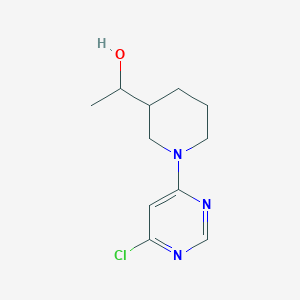
3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile, also known as CBPN, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a cyclic secondary amide molecule with a molecular weight of 203.26 g/mol. CBPN has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Drug Metabolism and Cytochrome P450 Inhibitors
One significant area of research involving similar compounds is the study of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile could theoretically be involved in the inhibition or modulation of these enzymes, affecting the metabolism of other drugs and potentially leading to new ways to manage drug-drug interactions or enhance the bioavailability of certain medications (Khojasteh et al., 2011).
Microwave-Assisted Cycloaddition Reactions
The synthesis of heterocycles, such as 1,3-dipolar cycloaddition reactions facilitated by microwave irradiation, is another area of interest. This method offers an eco-friendly approach to constructing five-membered heterocycles, a class to which compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile belong. Such reactions are valued for their efficiency, reduced reaction times, and enhanced yields, providing a sustainable pathway for synthesizing complex organic molecules (Piñeiro & Melo, 2009).
Phenylpiperazine Derivatives in Medicinal Chemistry
Research on phenylpiperazine derivatives, a group to which 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile is structurally related, has shown their versatility in drug development, particularly for CNS disorders. The exploration of new therapeutic fields for these compounds suggests their potential beyond currently recognized applications, indicating a path for future research in expanding their utility across various medical domains (Maia et al., 2012).
Molecular Interaction Studies
Compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile can also be instrumental in studying molecular interactions, such as those between drugs and DNA. For example, Hoechst 33258 and its analogs, which have structural similarities to 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile, bind to the minor groove of DNA, providing insights into the molecular basis of sequence recognition and binding. This research aids in the design of new drugs and understanding their mechanisms of action at the molecular level (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
3-(4-cyclobutylpiperazin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-5-4-11(15)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-4,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOLJKABUVDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)
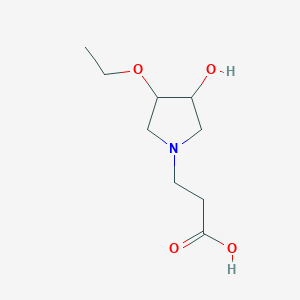
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477697.png)
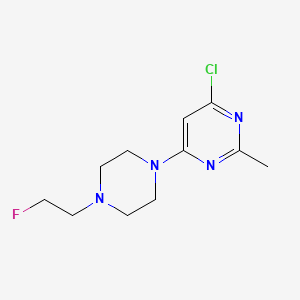
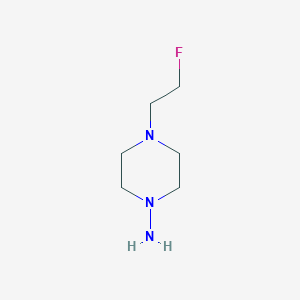
![3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477701.png)
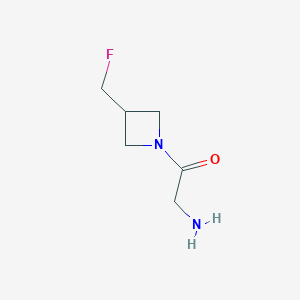


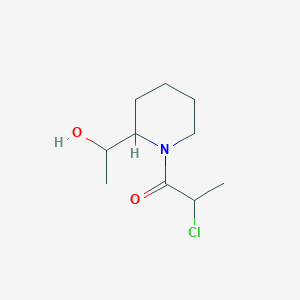

![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)
